molecular formula C10H7NO2 B8688497 2-Benzofurancarbonitrile, 4-methoxy- CAS No. 35351-46-3

2-Benzofurancarbonitrile, 4-methoxy-

Cat. No.: B8688497
CAS No.: 35351-46-3
M. Wt: 173.17 g/mol
InChI Key: BIHPNWHPANRXIG-UHFFFAOYSA-N
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Description

Contextualization within Benzofuran (B130515) Heterocyclic Chemistry

Benzofurans are a significant class of oxygen-containing heterocyclic compounds ubiquitously found in nature and in synthetically produced molecules. acs.orgnih.gov The core benzofuran structure is a key pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. ijrar.comnih.gov This has led to extensive research into benzofuran derivatives for a wide array of potential applications, including in medicinal chemistry and materials science. nih.gov The study of specific derivatives like 2-Benzofurancarbonitrile, 4-methoxy- is a part of the broader effort to understand how different functional groups attached to the benzofuran scaffold influence its chemical properties and biological activity.

Significance of Nitrile and Methoxy (B1213986) Functionalization in Benzofuran Scaffolds

The presence of both a nitrile (-CN) and a methoxy (-OCH₃) group on the benzofuran scaffold is chemically significant. The nitrile group is a versatile functional group in organic synthesis and can participate in various chemical transformations. mdpi.com The methoxy group, an electron-donating group, can influence the electronic properties of the benzofuran ring system, which in turn can affect its reactivity and interaction with biological targets. mdpi.com The specific placement of these groups at the 2- and 4-positions, respectively, creates a unique electronic and steric environment that defines the compound's specific chemical character.

Rationale and Scope of Current Research Inquiry for the Chemical Compound

Research into compounds like 2-Benzofurancarbonitrile, 4-methoxy- is often driven by the search for new molecules with novel properties. As a building block, it holds potential for the synthesis of more complex molecules. The investigation of its properties and potential applications contributes to the fundamental understanding of structure-activity relationships within the broader class of benzofuran derivatives. The scope of inquiry for such a compound typically involves its synthesis, characterization, and exploration of its utility as an intermediate in the preparation of other compounds.

Chemical and Physical Properties

Detailed experimental data for the physicochemical properties of 2-Benzofurancarbonitrile, 4-methoxy- are not widely available in the public domain. However, based on its chemical structure, some properties can be predicted or are available from chemical databases.

PropertyValue
Molecular Formula C₁₀H₇NO₂
IUPAC Name 4-methoxy-1-benzofuran-2-carbonitrile
Molecular Weight 173.17 g/mol

Spectroscopic Data:

While specific experimental spectra for this compound are not readily found in the literature, general characteristics for related compounds can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide, shows a singlet for the methoxy protons at approximately 3.82 ppm. mdpi.com

¹³C NMR Spectroscopy: In the same related compound, the carbon of the methoxy group appears at a high field (around 60.9 ppm). mdpi.com

IR Spectroscopy: The IR spectrum of a related benzofuran derivative showed a strong absorption band for the C=O group at 1689 cm⁻¹. For 2-Benzofurancarbonitrile, 4-methoxy-, one would expect to see characteristic bands for the C≡N (nitrile) stretch, C-O-C (ether) stretches, and aromatic C-H and C=C vibrations. mdpi.com

Synthesis and Manufacturing

The synthesis of benzofuran derivatives can be achieved through various methods, often involving the cyclization of appropriately substituted precursors. General strategies for constructing the benzofuran core include reactions starting from salicylaldehydes or other ortho-substituted phenols. ssrn.comasianinstituteofresearch.org

While a specific, detailed synthesis protocol for 2-Benzofurancarbonitrile, 4-methoxy- is not prominently reported, a plausible synthetic route could involve the formation of the benzofuran ring followed by the introduction or modification of the nitrile and methoxy groups. For instance, a common approach to synthesizing 2-cyanobenzofurans involves the reaction of a 2-halobenzofuran with a cyanide salt. The 4-methoxy group would likely be present on the starting phenolic precursor.

Applications in Academic Research

The primary application of 2-Benzofurancarbonitrile, 4-methoxy- in an academic research setting is likely as a chemical intermediate or building block for the synthesis of more complex molecules. Benzofuran derivatives, in general, are investigated for a wide range of potential applications due to their diverse biological activities. These include investigations into their potential as antimicrobial, antiviral, and anticancer agents. researchgate.netnih.gov

It is important to note that while the broader class of benzofurans is extensively studied, specific research focusing solely on the applications of 2-Benzofurancarbonitrile, 4-methoxy- is not widely documented in the available scientific literature. Its utility is therefore inferred from the general reactivity and potential of the benzofuran scaffold and its functional groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35351-46-3

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-methoxy-1-benzofuran-2-carbonitrile

InChI

InChI=1S/C10H7NO2/c1-12-9-3-2-4-10-8(9)5-7(6-11)13-10/h2-5H,1H3

InChI Key

BIHPNWHPANRXIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(O2)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzofurancarbonitrile, 4 Methoxy

Strategies for Benzofuran (B130515) Ring Construction in the Context of Substituted Derivatives

The construction of the benzofuran scaffold is paramount in the total synthesis of its derivatives. Methodologies are often chosen based on the desired substitution pattern and the availability of starting materials. Cyclization reactions represent the most common and versatile class of strategies for forging the core benzofuran ring.

The formation of the furan (B31954) ring fused to a benzene (B151609) core is typically achieved through intramolecular cyclization, where a strategically positioned oxygen nucleophile attacks an electrophilic carbon center to close the ring. A variety of catalytic and reaction conditions have been developed to facilitate this key transformation.

Acid catalysis is a foundational strategy for promoting the cyclization of aryl ether substrates to form the benzofuran ring. wuxiapptec.com Both Brønsted and Lewis acids are employed to activate substrates and facilitate the ring-closing step. nih.gov

One prominent example involves the polyphosphoric acid (PPA) catalyzed cyclization of acetal (B89532) precursors. wuxiapptec.com The proposed mechanism begins with the protonation of the acetal under acidic conditions, which is followed by the elimination of methanol (B129727) to generate a reactive oxonium ion intermediate. The aromatic phenyl ring then acts as a nucleophile, attacking the oxonium ion to forge the new carbon-carbon bond and form the five-membered ring. A subsequent elimination of a second methanol molecule leads to the final aromatic benzofuran product. wuxiapptec.com

In addition to PPA, other acid systems have proven effective. Triflic acid has been used to mediate the reaction of substituted quinone imine ketals with dicarbonyl compounds. nih.gov Milder acids, such as acetic acid, have been utilized in one-pot protocols involving benzoquinones. nih.gov Lewis acids like iron chloride and boron trifluoride diethyl etherate have also been reported to catalyze ring-closing reactions to furnish substituted benzofurans. nih.gov

Oxidative cyclization methods provide a powerful alternative for constructing the benzofuran core, often proceeding under mild conditions with the aid of metal catalysts or chemical oxidants. These reactions typically involve the formation of a key C-O or C-C bond concurrent with an oxidation step.

Palladium-catalyzed protocols are particularly well-developed. One such method involves the oxidative cyclization of 2-allylphenols, which can be formed in situ from allyl aryl ethers via a Claisen rearrangement. acs.org This tandem Claisen rearrangement/oxidative cyclization process can be performed in one pot using a Pd(II) catalyst to afford 2-methylbenzofurans. acs.org Similarly, palladium catalysis enables the dehydrogenative intramolecular arylation of O-aryl cyclic vinylogous esters to synthesize functionalized hydrodibenzofuran derivatives. nih.gov

EntryAllyl Aryl Ether SubstrateProductYield (%)
11-allyl-2-methoxybenzene2-methyl-7-methoxybenzofuran75
21-allyl-4-chlorobenzene5-chloro-2-methylbenzofuran80
31-allyl-4-tert-butylbenzene5-tert-butyl-2-methylbenzofuran82
41-(but-2-en-1-yl)-2-methoxybenzene2-ethyl-7-methoxybenzofuran65

Table 1: Examples of Pd-Catalyzed Tandem Claisen Rearrangement/Oxidative Cyclization. Data sourced from Organic Letters. acs.org

Copper-catalyzed systems have also emerged as a facile route to polysubstituted benzofurans. A one-pot procedure utilizes a copper catalyst and molecular oxygen to achieve the aerobic oxidative cyclization of phenols and alkynes. rsc.org Metal-free conditions have also been established, employing hypervalent iodine reagents such as (diacetoxyiodo)benzene, either stoichiometrically or catalytically in the presence of a co-oxidant, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org

For the construction of particularly complex or polycyclic benzofuran derivatives, free radical cyclization cascades offer a unique and powerful approach. rsc.orgscienceopen.com These methods are adept at rapidly building molecular complexity from relatively simple starting materials. researchgate.net

A notable strategy involves a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This SET event initiates a radical cyclization cascade, which is then followed by an intermolecular radical-radical coupling. This expedient approach allows for the synthesis of a diverse range of polycyclic benzofurans and complex benzofurylethylamine derivatives under mild conditions. researchgate.net The synthesis of benzofuran structures through radical cyclization cascade reactions, while historically considered rare, is now recognized as a highly effective method for accessing molecules that are otherwise difficult to prepare. scienceopen.comresearchgate.net

At the forefront of synthetic methodology is the exploitation of quantum mechanical phenomena, such as proton tunneling, to drive chemical reactions. ruben-group.deresearchgate.net The construction of a benzofuran ring via proton quantum tunneling has been shown to proceed with high yield and with fewer side reactions, making it an advantageous method for building complex ring systems. rsc.orgscienceopen.com

Detailed investigations of a hydroalkoxylation reaction on a silver (Ag(111)) surface have demonstrated the formation of a furan ring at cryogenic temperatures (as low as 150 K) with no detectable side reactions. ruben-group.denih.gov The dominant contribution of a proton-tunneling-mediated pathway was unraveled through density functional theory calculations and confirmed experimentally by observing the kinetic isotope effect upon substitution with a deuterated derivative. ruben-group.denih.gov Such on-surface synthesis conditions can open alternative reaction routes that are not accessible in conventional solution-phase chemistry. researchgate.net

Intramolecular annulation is a process where a new ring is formed on a pre-existing molecular scaffold. This strategy is widely used in benzofuran synthesis, with various transition metals employed to catalyze the key ring-closing step.

Palladium-mediated synthesis can involve a Sonogashira coupling reaction between iodophenols and terminal alkynes, which, upon intramolecular cyclization, results in the formation of the benzofuran derivative. acs.org Another palladium-catalyzed approach involves the coupling of 2-(2-formylphenoxy)acetonitriles with aryl boronic acids, which proceeds via transmetalation, coordination of the nitrile group, intramolecular insertion, and subsequent hydrolysis and condensation to yield the target benzofuran. nih.gov

Copper-mediated oxidative annulation of phenols with unactivated internal alkynes has also been reported as a successful strategy. rsc.org Furthermore, ruthenium catalysts have been used for C–H alkenylation and subsequent aerobic annulation of m-hydroxybenzoic acids and alkynes to produce functionalized diarylbenzofurans. rsc.org

Catalytic Coupling Reactions for Benzofuran Scaffolding

Transition metal catalysis has become an indispensable tool for the construction of the benzofuran nucleus, offering high efficiency and functional group tolerance. acs.org Various metals, including palladium, copper, gold, nickel, and indium, have been successfully utilized to catalyze the formation of this important heterocyclic system.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira Coupling)

Palladium-catalyzed reactions are among the most versatile and widely used methods for synthesizing benzofurans. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of this approach. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper co-catalyst. wikipedia.orgnih.gov

In the context of benzofuran synthesis, a common strategy involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne. nih.gov The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization to furnish the benzofuran ring. This tandem, one-pot process is highly efficient for producing a variety of substituted benzofurans. mdpi.com For instance, the coupling of 2-iodophenol (B132878) with phenylacetylene (B144264) can be achieved using a Pd(II) complex, CuI, and PPh₃ as the catalytic system in the presence of a base like triethylamine (B128534). nih.govmdpi.com

Recent advancements have focused on developing more sustainable and practical protocols, such as performing the reaction in aqueous media. mdpi.com The versatility of the Sonogashira coupling allows for the introduction of a wide array of substituents on both the phenolic and acetylenic partners, making it a powerful tool for creating diverse benzofuran libraries. wikipedia.orgmdpi.com Furthermore, palladium catalysts have been employed in other types of cyclization reactions, such as the hydrofuranization of unactivated olefins with α-alkynyl arylols and cascade reactions involving difluoroalkylation and arylation of 1,6-enynes to yield complex benzofuran derivatives. researchgate.netnih.gov

Palladium-Catalyzed Benzofuran Synthesis Methods
Reaction TypeKey ReactantsCatalyst SystemGeneral Outcome
Sonogashira Coupling/Cyclizationo-halophenol, terminal alkynePd complex, Cu co-catalyst, base2-substituted benzofurans
Suzuki Cross-Coupling2-(4-bromophenyl)benzofuran, arylboronic acidPd(II) complex, K₂CO₃2-arylbenzofuran derivatives
Hydrofuranizationα-alkynyl arylol, unactivated olefinPdCl₂(CH₃CN)₂C₃-alkylated benzofurans
Cascade Difluoroalkylation/Arylation1,6-enyne, ethyl difluoroiodoacetate, arylboronic acidPd catalystDifluoroalkylated benzofurans
Copper-Mediated Coupling Strategies (e.g., CuI, CuBr catalysis)

Copper catalysis offers an economical and efficient alternative to palladium for the synthesis of benzofurans. nih.govthieme-connect.com Copper(I) salts, such as copper iodide (CuI) and copper bromide (CuBr), are commonly employed to facilitate the construction of the benzofuran ring through various reaction pathways. nih.govthieme-connect.comacs.org

One prominent copper-mediated strategy is the intramolecular cyclization of o-haloaromatic ketones, which provides a direct route to a wide range of benzofuran derivatives in good to excellent yields. acs.orgorganic-chemistry.org Copper catalysis is also effective in promoting the coupling of o-hydroxybenzaldehyde-derived N-tosylhydrazones with terminal alkynes. nih.govthieme-connect.com This method is advantageous due to the use of an inexpensive and ligand-free CuBr catalyst. nih.govthieme-connect.com

Furthermore, copper catalysts have been utilized in domino reactions, such as the coupling of 1-bromo-2-iodobenzenes with β-keto esters, leading to 2,3-disubstituted benzofurans. organic-chemistry.org Copper-mediated oxidative annulation of phenols with unactivated internal alkynes represents another innovative approach to benzofuran synthesis. rsc.org Recent research has also highlighted the use of copper catalysts in intramolecular dehydrogenative C-O coupling reactions to form complex fused-ring systems containing the benzofuran moiety. rsc.org

Copper-Mediated Benzofuran Synthesis Strategies
Reaction TypeKey ReactantsCatalystGeneral Outcome
Intramolecular Ring Closure2-haloaromatic ketonesCuISubstituted benzofurans
Coupling/CyclizationN-tosylhydrazones, terminal alkynesCuBrBenzofurans and indoles
Domino Reaction1-bromo-2-iodobenzenes, β-keto estersCuI2,3-disubstituted benzofurans
Oxidative AnnulationPhenols, unactivated internal alkynesCopper catalystSubstituted benzofurans
Gold-Catalyzed Approaches

Homogeneous gold catalysis has emerged as a powerful methodology for constructing benzofurans from functionalized alkynes. proquest.com Gold catalysts, particularly gold(I) complexes, exhibit high Lewis acidity, enabling efficient activation of alkynes towards nucleophilic attack. acs.org

A notable gold-catalyzed approach involves the intermolecular alkoxylation of alkynes with quinols, followed by a Claisen rearrangement and condensation cascade to yield diverse benzofuran derivatives. acs.orgnih.govacs.org This one-pot process demonstrates high step economy and bonding efficiency. acs.org Another strategy utilizes the migratory cyclization of 2-alkynylaryl benzyl (B1604629) ethers, catalyzed by a gold(I)-N-heterocyclic carbene (NHC) complex. morressier.com This reaction proceeds under mild conditions with low catalyst loadings and tolerates a variety of functional groups. morressier.comproquest.com

The development of air- and water-stable NHC gold(I) complexes has further enhanced the practicality of these methods for synthesizing 2,3-disubstituted benzofurans from functionalized 2-alkynylaryl ethers. proquest.com

Gold-Catalyzed Benzofuran Synthesis
Reaction TypeKey ReactantsCatalystGeneral Outcome
Alkoxylation/Claisen Rearrangement/Condensation CascadeQuinols, alkynyl estersGold catalystDiverse benzofuran derivatives
Migratory Cyclization2-alkynylaryl benzyl ethersGold(I)-NHC complex2,3-disubstituted benzofurans
Nickel-Catalyzed Intramolecular Nucleophilic Addition Reactions

Nickel catalysis provides an effective and more economical alternative to palladium for certain transformations in benzofuran synthesis. thieme.dethieme.de A key application of nickel in this area is the catalysis of intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme-connect.comorganic-chemistry.org

This methodology allows for the formation of the benzofuran ring by cyclization of appropriately substituted precursors. organic-chemistry.org The reaction typically employs a nickel catalyst, such as Ni(OTf)₂, in combination with a ligand like 1,10-phenanthroline. organic-chemistry.org A reducing agent, often zinc powder, is used to generate the active Ni(0) species. organic-chemistry.org The reaction proceeds through a proposed mechanism involving oxidative addition of the nickel to the aryl halide, followed by intramolecular nucleophilic addition onto the ketone carbonyl group. organic-chemistry.org This strategy has been shown to be tolerant of various electron-donating and electron-withdrawing groups on the aromatic rings, affording the corresponding benzofuran derivatives in moderate to good yields. thieme.dethieme-connect.com

Nickel-Catalyzed Benzofuran Synthesis
Reaction TypeKey ReactantsCatalyst SystemGeneral Outcome
Intramolecular Nucleophilic AdditionAryl halides with a pendant aryl ketoneNi(OTf)₂ or Ni(dppp)₂Cl₂, 1,10-phenanthroline, Zn powder3-arylbenzofuran derivatives
Indium(III) Halide-Catalyzed Hydroalkoxylation Reactions

Indium(III) halides have been identified as effective catalysts for the intramolecular hydroalkoxylation of ortho-alkynylphenols to produce benzofurans. nih.govsyncatmeth.es This reaction proceeds with 5-endo-dig regioselectivity, affording good yields of the desired benzofuran products. nih.govacs.org

The catalytic cycle is believed to involve the activation of the alkyne by the indium(III) π-Lewis acid, which facilitates the nucleophilic addition of the phenolic hydroxyl group. syncatmeth.esacs.org Subsequent protodemetalation then yields the benzofuran product. syncatmeth.es Computational studies suggest that the dimeric form of the indium halide, In₂I₆, may be the active catalytic species, coordinating to both the alkyne and the hydroxyl group. syncatmeth.esacs.org This methodology has been successfully applied to a variety of phenols functionalized at both the aromatic ring and the alkyne moiety, demonstrating its broad scope. nih.govsyncatmeth.es

Indium(III) Halide-Catalyzed Benzofuran Synthesis
Reaction TypeKey ReactantsCatalystGeneral Outcome
Intramolecular Hydroalkoxylationortho-alkynylphenolsInI₃Substituted benzofurans

Rearrangement and Substituent Migration Strategies for Benzofuran Synthesis

Beyond catalytic coupling reactions, rearrangement and substituent migration strategies offer unique and powerful pathways for the synthesis of highly substituted benzofurans. These methods often involve the formation of the benzofuran core concurrently with the repositioning of functional groups, enabling access to substitution patterns that may be difficult to achieve through other means.

One such approach involves a charge-accelerated morressier.commorressier.com-sigmatropic rearrangement. rsc.orgresearchgate.net For example, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) can trigger an unusual substituent migration to produce highly substituted benzofurans. rsc.orgtus.ac.jp This process is believed to proceed through the formation of a positively charged intermediate that facilitates the migration of an ortho substituent to an adjacent position on the phenolic ring. tus.ac.jp This modular synthesis allows for the creation of diverse and even fully functionalized benzofurans from readily available starting materials. rsc.orgtus.ac.jp

Other rearrangement strategies that have been employed in benzofuran synthesis include the Meerwein rearrangement of 2-methoxychalcone epoxides, which, followed by deformylation and cyclodehydration, yields 2-arylbenzofurans. nih.gov Additionally, propargyl Claisen rearrangements have been utilized as a key step in certain synthetic sequences leading to the benzofuran scaffold. mdpi.com

Rearrangement Strategies in Benzofuran Synthesis
Rearrangement TypeKey Reactants/IntermediatesGeneral Outcome
Charge-Accelerated morressier.commorressier.com-Sigmatropic Rearrangement2,6-disubstituted phenols, alkynyl sulfoxidesHighly substituted benzofurans via substituent migration
Meerwein Rearrangement2-methoxychalcone epoxides2-arylbenzofurans
Propargyl Claisen RearrangementPropargyl aryl ethersIntermediates for benzofuran cyclization
Phenol-Alkynyl Sulfoxide (B87167) Transformations

A particularly innovative approach for benzofuran synthesis involves the reaction of phenols with alkynyl sulfoxides, which proceeds via an interrupted Pummerer reaction. nih.govacs.orgnih.gov This method is advantageous due to the ready availability of the starting materials and the ability to generate a wide range of functionalized benzofurans. nih.gov The reaction is typically initiated by the electrophilic activation of the alkynyl sulfoxide with an agent like trifluoroacetic anhydride (TFAA). tus.ac.jp This is followed by a nucleophilic attack from the phenol (B47542), leading to an intermediate that undergoes a sigmatropic rearrangement and subsequent deprotonation to yield the benzofuran product. nih.govacs.orgnih.gov

The proposed mechanism involves the formation of a sulfurane intermediate from the reaction of the activated alkynyl sulfoxide and the phenol. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a dearomatized intermediate, which upon proton loss, rearomatizes to the stable benzofuran ring system. rsc.org This methodology has been shown to be compatible with phenols bearing methoxy (B1213986) substituents, making it a viable strategy for the synthesis of the 4-methoxybenzofuran (B8762342) core. nih.gov The regioselectivity of the initial carbon-carbon bond formation is influenced by both steric and electronic factors of the phenol substrate. researchgate.net

Regioselective Introduction of Nitrile and Methoxy Groups

Achieving the desired 2-cyano, 4-methoxy substitution pattern on the benzofuran ring requires careful consideration of the synthetic strategy. The regioselective introduction of these functional groups can be accomplished through several approaches, including directed functionalization of a pre-formed benzofuran, the use of specifically substituted precursors, or functionalization after the cyclization step.

Directed Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with a suitable electrophile to introduce a wide range of functional groups.

For the synthesis of 2-Benzofurancarbonitrile, 4-methoxy-, a plausible strategy would involve the use of 4-methoxybenzofuran as the starting material. The oxygen atom of the furan ring is known to be a powerful directing group for lithiation at the C2 position. Treatment of 4-methoxybenzofuran with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), would be expected to selectively deprotonate the C2 position. The resulting 2-lithio-4-methoxybenzofuran could then be reacted with a cyanating agent, such as cyanogen (B1215507) bromide or N-cyanobenzensulfonamide, to install the nitrile group at the desired position.

Table 1: Potential Reagents for Directed Functionalization

Step Reagent Class Specific Example Purpose
Deprotonation Lithium Amide Base Lithium diisopropylamide (LDA) Regioselective deprotonation at C2

Precursor-Based Synthetic Routes (e.g., using hydroxy-iodo benzonitrile (B105546) and methoxyphenylacetylene)

An alternative approach involves the construction of the benzofuran ring from precursors that already contain the required functional groups or their synthetic equivalents. A highly convergent strategy would be the Sonogashira coupling of a suitably substituted o-halophenol with a terminal alkyne, followed by an intramolecular cyclization. researchgate.netresearchgate.netgelest.com

For the synthesis of 2-Benzofurancarbonitrile, 4-methoxy-, a hypothetical precursor-based route could employ 4-hydroxy-3-iodobenzonitrile (B1313626) and methoxyacetylene. The Sonogashira coupling of these two fragments, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield an intermediate 2-(methoxyethynyl)-4-hydroxybenzonitrile. Subsequent intramolecular cyclization, often promoted by the same catalytic system or by the addition of a base, would lead to the formation of the desired 2-Benzofurancarbonitrile, 4-methoxy-.

Table 2: Key Components for a Precursor-Based Sonogashira Approach

Starting Material 1 Starting Material 2 Key Reaction Product

The success of this route is contingent on the availability and stability of the starting materials. Methoxyacetylene is a gas and can be challenging to handle, so a synthetic equivalent might be employed.

Post-Cyclization Functionalization Strategies

Post-cyclization functionalization involves the introduction of the nitrile group onto a pre-synthesized 4-methoxybenzofuran scaffold. This approach offers flexibility as the core benzofuran structure can be synthesized through various established methods.

One of the most direct methods for post-cyclization cyanation at the C2 position would be through the conversion of a 2-halo-4-methoxybenzofuran intermediate. For instance, 4-methoxybenzofuran can be selectively brominated at the C2 position. The resulting 2-bromo-4-methoxybenzofuran can then be subjected to a palladium-catalyzed cyanation reaction using a cyanide source such as zinc cyanide or potassium ferrocyanide. This transformation, often referred to as a Rosenmund-von Braun reaction, is a well-established method for the synthesis of aryl nitriles.

Another viable strategy is the direct C-H cyanation of 4-methoxybenzofuran. While direct C-H functionalization can be challenging, recent advances in catalysis have made this an increasingly feasible option. This would involve a catalytic system, likely based on palladium or copper, that can selectively activate the C2-H bond of the benzofuran and facilitate the introduction of a cyano group from a suitable cyanide source.

Catalytic Systems in the Synthesis of 2-Benzofurancarbonitrile, 4-methoxy-

The synthesis of 2-Benzofurancarbonitrile, 4-methoxy- can be significantly enhanced by the use of various catalytic systems that promote efficiency, selectivity, and milder reaction conditions.

Palladium-based catalysts are central to many of the key transformations discussed. In the context of the precursor-based Sonogashira coupling, catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], often in combination with a copper(I) co-catalyst like copper(I) iodide (CuI), are commonly employed. researchgate.net For post-cyclization cyanation of a 2-halobenzofuran, palladium catalysts with specialized phosphine (B1218219) ligands are often necessary to achieve high yields and functional group tolerance. nih.gov

Copper catalysts also play a crucial role, not only as co-catalysts in Sonogashira reactions but also as primary catalysts in other benzofuran syntheses. nih.gov For instance, copper-catalyzed cyclization reactions of o-alkynylphenols are well-documented. Furthermore, copper-promoted cyanation reactions of aryl halides provide an alternative to palladium-based systems.

Ruthenium catalysts have been explored for C-H activation and annulation reactions to form benzofurans. rsc.org A ruthenium-catalyzed reaction between m-hydroxybenzoic acids and alkynes has been shown to produce 2,3-diarylbenzofuran-4-carboxylic acids with high regioselectivity. rsc.org While this specific example leads to a different substitution pattern, it highlights the potential of ruthenium catalysis for the regioselective construction of the benzofuran core.

Table 3: Overview of Catalytic Systems and Their Applications

Catalyst Type Specific Example Application in Synthesis of 2-Benzofurancarbonitrile, 4-methoxy-
Palladium Pd(PPh₃)₄ / CuI Sonogashira coupling of precursors
Palladium Pd₂(dba)₃ with phosphine ligand Post-cyclization cyanation of 2-halo-4-methoxybenzofuran
Copper CuI Co-catalyst in Sonogashira coupling; potential for direct cyclization

The choice of the optimal catalytic system will depend on the specific synthetic route chosen, with considerations for substrate compatibility, reaction efficiency, and the desired level of regiochemical control.

Transition Metal Catalysis (e.g., Pd(II), Au(I), Ru, Ni)

Transition metals are powerful catalysts for the formation of carbon-carbon and carbon-heteroatom bonds, making them indispensable for the synthesis of complex heterocyclic systems like benzofurans. elsevier.com Catalysts based on palladium, nickel, gold, and ruthenium have been prominently featured in the literature for constructing the benzofuran core. chim.it

Palladium (Pd) Catalysis: Palladium catalysis is one of the most robust and widely used methods for benzofuran synthesis. A common and effective strategy involves a tandem Sonogashira coupling of ortho-iodophenols with terminal alkynes, followed by an intramolecular cyclization. researchgate.net This approach allows for the direct installation of a substituent at the 2-position of the benzofuran ring. For the target molecule, this would involve the coupling of 2-iodo-4-methoxyphenol (B1280454) with an alkyne that can be converted to a nitrile group. The versatility of this method is demonstrated by its tolerance for various functional groups, including the base-labile nitro group. researchgate.net

Another novel application of Pd(II) catalysis is in the synthesis of complex spiroheterocycles, showcasing the catalyst's ability to orchestrate intricate bond formations. For instance, 2-aryloxymethyl-1,4-naphthoquinones can undergo a Pd(II)-catalyzed spirocyclization to form 2H,3'H-spiro[benzofuran-3,2'-naphthoquinones]. researchgate.net

Table 1: Pd/C-Catalyzed Synthesis of 2-Substituted Benzo[b]furans researchgate.net

o-Iodophenol DerivativeAlkyneProductYield (%)
o-Iodophenol2-Methyl-3-butyn-2-ol2-(1-Hydroxy-1-methylethyl)benzo[b]furan85
o-IodophenolPhenylacetylene2-Phenylbenzo[b]furan88
4-Nitro-o-iodophenolPhenylacetylene5-Nitro-2-phenylbenzo[b]furan82
4-Nitro-o-iodophenol1-Hexyne2-Butyl-5-nitrobenzo[b]furan80

Nickel (Ni) Catalysis: Nickel catalysts have emerged as an affordable and effective alternative to palladium for cross-coupling and cyclization reactions. thieme.de Various nickel-catalyzed methods have been developed for benzofuran synthesis. One notable approach is the intramolecular dehydrogenative coupling of ortho-alkenyl phenols, which utilizes simple oxygen as the oxidant and avoids the need for stoichiometric hydrogen acceptors. nih.gov Another strategy involves the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds through the activation of a strong aromatic C–F bond. beilstein-journals.org This method is particularly useful for late-stage functionalization. Furthermore, nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones to furnish substituted 3-aryl benzofurans. thieme.de

Table 2: Nickel-Catalyzed Synthesis of Benzofuran Derivatives

Starting MaterialReagentCatalyst SystemProduct TypeYield (%)Reference
2-Fluorobenzofuran4-Methoxy-phenylboronic acidNi(cod)2, PCy3, K3PO42-(4-Methoxyphenyl)benzofuran94 beilstein-journals.org
2-Fluorobenzofuran4-(Trifluoromethyl)phenylboronic acidNi(cod)2, PCy3, K3PO42-(4-(Trifluoromethyl)phenyl)benzofuran78 beilstein-journals.org
2-(1-Phenylvinyl)phenolO2Ni(acac)2, PPh33-Phenylbenzofuran88 nih.gov
2-VinylphenolO2Ni(acac)2, PPh3Benzofuran85 nih.gov

Gold (Au) and Ruthenium (Ru) Catalysis: Gold and ruthenium catalysts are particularly effective in activating alkynes toward nucleophilic attack. The synthesis of benzofurans can be achieved through the heterocyclization of 2-alkynylphenol starting materials. In these reactions, the transition metal acts as a potent electrophile, activating the triple bond and enabling the intramolecular nucleophilic addition of the adjacent phenolic oxygen. chim.it

Organocatalysis and Base-Catalyzed Approaches (e.g., DABCO, Triethylamine, Potassium tert-Butoxide)

While transition metal catalysis is dominant, metal-free approaches using organocatalysts or simple bases are gaining traction due to their lower cost, reduced toxicity, and often milder reaction conditions.

DABCO (1,4-diazabicyclo[2.2.2]octane): DABCO is an inexpensive and non-toxic organocatalyst that has been successfully employed in the synthesis of benzofurans. A notable application is the reaction between ortho-hydroxy benzaldehydes (salicylaldehydes) and phenacyl halides. researchgate.net This methodology provides an efficient route to 2-aroylbenzo[b]furans under mild conditions with good tolerance for various functional groups. researchgate.netresearchgate.net

Triethylamine: As a common organic base, triethylamine is frequently used as an acid scavenger or a catalyst in various heterocyclic syntheses. For example, it is a key component in the Pd/C-CuI catalyzed synthesis of 2-substituted benzofurans. researchgate.net It also serves as a catalyst in the condensation of maleamic acids with thiophosgene (B130339) to form oxazepine derivatives, highlighting its utility in promoting cyclization reactions. researchgate.net

Potassium tert-Butoxide (KOtBu): As a strong, non-nucleophilic base, potassium tert-butoxide is a powerful tool in organic synthesis. wikipedia.org It has been utilized to catalyze the intramolecular anionic cyclization of (2-alkynylbenzyl)oxy nitriles to prepare substituted benzofuroazepines. nih.gov This reaction proceeds selectively through a sequential intramolecular cyclization, demonstrating the base's ability to promote the formation of furan-containing ring systems in a one-pot procedure. nih.gov The reaction is efficient, often requiring only a catalytic amount (20 mol%) of KOtBu at room temperature. nih.gov Furthermore, KOtBu is known to catalyze the reaction of hydrosilanes with heterocyclic compounds and can promote reactions involving benzonitriles, underscoring its potential utility in the synthesis and functionalization of molecules like 2-Benzofurancarbonitrile, 4-methoxy-. wikipedia.orgorganic-chemistry.org

Modular Synthetic Approaches for Diversification of Benzofurancarbonitrile Derivatives

Modular synthesis is a powerful strategy that allows for the rapid generation of a library of related compounds by combining different building blocks. Transition metal-catalyzed cross-coupling reactions are exceptionally well-suited for such modular approaches.

The palladium-catalyzed Sonogashira coupling-cyclization sequence is an excellent example of a modular approach to benzofuran derivatives. researchgate.net By starting with a common core, such as 2-iodo-4-methoxyphenol, a wide array of 2-substituted benzofurans can be synthesized simply by varying the terminal alkyne coupling partner. This allows for the introduction of diverse functional groups and structural motifs at the 2-position, facilitating the exploration of structure-activity relationships.

Similarly, the nickel-catalyzed Suzuki coupling of 2-fluorobenzofurans with a broad range of arylboronic acids provides a modular platform for late-stage diversification. beilstein-journals.org A pre-formed benzofuran scaffold can be functionalized with different aryl or heteroaryl groups, enabling the synthesis of complex 2-arylbenzofurans. This method's value lies in its ability to modify a core structure at a late stage of a synthetic sequence, which is highly advantageous in drug discovery programs. These modular strategies are invaluable for creating libraries of 2-Benzofurancarbonitrile derivatives with varied substituents for screening and optimization.

Chemical Reactivity and Transformations of 2 Benzofurancarbonitrile, 4 Methoxy

Reactivity of the Benzofuran (B130515) Core

The benzofuran ring system is an aromatic heterocycle, but the furan (B31954) ring exhibits a higher degree of reactivity compared to the benzene (B151609) ring, particularly towards electrophiles. The presence of the methoxy (B1213986) and nitrile substituents on this core significantly modulates its reactivity.

Electrophilic Aromatic Substitution Patterns on the Fused Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In benzofurans, the furan ring is generally more susceptible to electrophilic attack than the benzene ring. The position of substitution is influenced by the directing effects of the existing substituents.

The 4-methoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. This would typically direct incoming electrophiles to positions 5 and 7 of the benzene ring. Conversely, the 2-nitrile group is a deactivating group, withdrawing electron density from the furan ring and making it less susceptible to electrophilic attack.

Theoretical calculations and experimental observations on related benzofuran systems suggest that electrophilic attack preferentially occurs on the furan ring, most commonly at the C3 position. However, the strong deactivating effect of the C2-nitrile group in 2-Benzofurancarbonitrile, 4-methoxy- would likely disfavor substitution on the furan ring. Therefore, electrophilic aromatic substitution, if it occurs, would be expected to take place on the benzene ring, guided by the activating 4-methoxy group. The most probable sites of substitution would be C5 and C7.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Benzofurancarbonitrile, 4-methoxy-

PositionPredicted ReactivityRationale
C3LowDeactivated by the adjacent electron-withdrawing nitrile group.
C5HighPara to the activating methoxy group.
C6LowMeta to the activating methoxy group.
C7HighOrtho to the activating methoxy group, although potentially sterically hindered.

Detailed research findings on specific electrophilic substitution reactions of 2-Benzofurancarbonitrile, 4-methoxy- are not extensively documented in publicly available literature. The predictions are based on established principles of substituent effects in aromatic systems.

Nucleophilic Reactions on the Ring System

The benzofuran ring system is generally not reactive towards nucleophiles under standard conditions due to its electron-rich aromatic nature. Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group.

In 2-Benzofurancarbonitrile, 4-methoxy-, the nitrile group at C2 does withdraw electron density, but there is no inherent good leaving group on the ring system for a typical SNA reaction to occur. Nucleophilic attack is more likely to be directed at the carbon atom of the nitrile group.

Cycloaddition Reactions Involving the Benzofuran Moiety

Benzofurans can participate in cycloaddition reactions, acting as either the diene or the dienophile, depending on the reaction partner. The furan ring is the more reactive part of the molecule for these transformations. However, the electron-withdrawing nitrile group at the 2-position would likely decrease the electron density of the furan ring, making it a less effective diene in a normal electron-demand Diels-Alder reaction.

Conversely, the electron-deficient nature of the 2,3-double bond could make it a suitable dienophile for reaction with an electron-rich diene. Specific studies on the cycloaddition reactions of 2-Benzofurancarbonitrile, 4-methoxy- are scarce, and its participation in such reactions would be highly dependent on the specific reaction conditions and the nature of the cycloaddition partner.

Reactivity of the Nitrile Functionality at Position 2

The nitrile group (-C≡N) at the C2 position is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. The specific product depends on the reaction conditions.

Acid-catalyzed hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat would likely convert the nitrile group to a carboxylic acid, yielding 4-methoxybenzofuran-2-carboxylic acid. The reaction proceeds through the intermediate formation of an amide.

Base-catalyzed hydrolysis: Reaction with a strong base (e.g., NaOH, KOH) in an aqueous or alcoholic solution, followed by acidification, would also produce 4-methoxybenzofuran-2-carboxylic acid.

Partial hydrolysis (Amidation): Under milder conditions, for example, using hydrogen peroxide in a basic solution, it may be possible to achieve partial hydrolysis to the corresponding amide, 4-methoxybenzofuran-2-carboxamide.

Table 2: Potential Products from the Hydrolysis of 2-Benzofurancarbonitrile, 4-methoxy-

Reagents and ConditionsMajor Product
H₃O⁺, heat4-methoxybenzofuran-2-carboxylic acid
1. NaOH, H₂O, heat; 2. H₃O⁺4-methoxybenzofuran-2-carboxylic acid
H₂O₂, NaOH4-methoxybenzofuran-2-carboxamide

Reduction Pathways of the Nitrile Group

The nitrile group is readily reduced to a primary amine. The choice of reducing agent determines the outcome and can sometimes lead to the formation of an aldehyde as an intermediate or final product.

Reduction to a Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the complete reduction of the nitrile to a primary amine, which would yield (4-methoxybenzofuran-2-yl)methanamine. Catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) can also achieve this transformation.

Partial Reduction to an Aldehyde: Partial reduction of the nitrile to an aldehyde (4-methoxybenzofuran-2-carbaldehyde) can be achieved using specific reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. This reaction proceeds via an imine intermediate which is hydrolyzed upon workup.

Table 3: Potential Products from the Reduction of 2-Benzofurancarbonitrile, 4-methoxy-

Reducing AgentMajor Product
LiAlH₄, then H₂O(4-methoxybenzofuran-2-yl)methanamine
H₂, Pd/C(4-methoxybenzofuran-2-yl)methanamine
1. DIBAL-H, low temp; 2. H₂O4-methoxybenzofuran-2-carbaldehyde

Nucleophilic Addition to the Nitrile Carbon

The nitrile group (-C≡N) at the 2-position is characterized by a strongly electrophilic carbon atom due to the electronegativity of the nitrogen atom and the nature of the triple bond. This electrophilicity makes it a prime target for attack by nucleophiles. Such reactions typically involve the initial addition of a nucleophile across the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. The reactivity of the nitrile group allows for its conversion into a variety of other functional groups.

Some fundamental nucleophilic addition reactions that 2-Benzofurancarbonitrile, 4-methoxy- is expected to undergo include hydrolysis, reduction, and reactions with organometallic reagents.

Hydrolysis: In the presence of strong acid or base, the nitrile group can be hydrolyzed. This reaction proceeds via nucleophilic attack of water or hydroxide (B78521) ions, initially forming an amide (4-methoxy-2-benzofurancarboxamide), which can then be further hydrolyzed to the corresponding carboxylic acid (4-methoxy-2-benzofurancarboxylic acid).

Reduction: The nitrile group can be reduced to a primary amine ( (4-methoxy-2-benzofuranyl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction with Grignard Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by an aqueous workup would yield 1-(4-methoxy-2-benzofuranyl)ethanone.

Reaction TypeReagent(s)Expected Product
Acidic HydrolysisH₃O⁺, Δ4-methoxy-2-benzofurancarboxylic acid
Basic Hydrolysis1. NaOH, H₂O, Δ 2. H₃O⁺4-methoxy-2-benzofurancarboxylic acid
Reduction1. LiAlH₄, Ether 2. H₂O(4-methoxy-2-benzofuranyl)methanamine
Grignard Reaction1. CH₃MgBr, Ether 2. H₃O⁺1-(4-methoxy-2-benzofuranyl)ethanone

Reactivity of the 4-Methoxy Group

The methoxy group (-OCH₃) at the 4-position is an electron-donating group that significantly influences the reactivity of the benzene portion of the benzofuran ring. Its primary modes of reaction involve the cleavage of the ether linkage or its role in directing electrophilic aromatic substitution.

Demethylation and Ether Cleavage Reactions

The cleavage of the aryl-oxygen bond in the methoxy group is a common transformation, typically requiring harsh conditions with strong acids. libretexts.org This process, known as demethylation, converts the methoxy group into a hydroxyl group, yielding 4-hydroxy-2-benzofurancarbonitrile.

Strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this purpose. masterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, making it a better leaving group (CH₃OH). masterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce methyl halide and the corresponding phenol (B47542). masterorganicchemistry.commasterorganicchemistry.com

Lewis acids, particularly boron tribromide (BBr₃), are also highly effective and often preferred for their ability to perform demethylation under milder conditions compared to protic acids. chem-station.com The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by the nucleophilic displacement of the methyl group by a bromide ion. chem-station.com

Reagent(s)ConditionsMechanismExpected Product
HBr or HIHigh Temperature (Reflux)Sₙ24-hydroxy-2-benzofurancarbonitrile
BBr₃CH₂Cl₂, low temperature to r.t.Lewis Acid-Assisted Cleavage4-hydroxy-2-benzofurancarbonitrile
AlCl₃ / ThiolHigh TemperatureLewis Acid-Assisted Cleavage4-hydroxy-2-benzofurancarbonitrile

Oxidation Reactions of the Methoxy Moiety

The methoxy group itself is generally resistant to oxidation under mild conditions. However, the electron-rich nature of the aromatic ring, enhanced by the methoxy group, can make the benzene portion of the benzofuran susceptible to oxidative degradation under strong oxidizing conditions. While direct oxidation of the methoxy group is uncommon, harsh oxidative treatment can lead to the formation of quinone-like structures through oxidation of the aromatic ring. For instance, oxidation of some methoxy-substituted benzofurans has been shown to yield quinones. researchgate.net It is plausible that under specific oxidative conditions, 2-Benzofurancarbonitrile, 4-methoxy- could be converted to a 4,7-quinone derivative, although this would likely require forcing conditions that might also affect the furan ring and nitrile group.

Role in Directing Group Chemistry

In electrophilic aromatic substitution reactions, the 4-methoxy group is a powerful activating and ortho, para-directing group. youtube.com It strongly activates the benzene ring towards attack by electrophiles by donating electron density through its resonance effect. The oxygen's lone pairs can be delocalized into the aromatic system, stabilizing the arenium ion intermediate formed during substitution. youtube.com

For 2-Benzofurancarbonitrile, 4-methoxy-, the positions ortho to the methoxy group are C5 and C3, and the para position is C7.

Position C5: This position is ortho to the methoxy group and is expected to be highly activated.

Position C7: This position is para to the methoxy group and is also expected to be highly activated.

Position C3: This position is ortho to the methoxy group but is part of the furan ring. While the methoxy group does direct electron density towards this position, the inherent reactivity of the furan ring itself will also play a crucial role.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur preferentially at the C5 and C7 positions of the benzofuran ring system.

Reaction TypeReagent(s)Expected Major Products
NitrationHNO₃, H₂SO₄5-Nitro- and 7-Nitro-2-benzofurancarbonitrile, 4-methoxy-
BrominationBr₂, FeBr₃5-Bromo- and 7-Bromo-2-benzofurancarbonitrile, 4-methoxy-
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Acetyl- and 7-Acetyl-2-benzofurancarbonitrile, 4-methoxy-

Influence of Substituents on Overall Molecular Reactivity and Stability

Electronic Effects of the 4-Methoxy Group

The 4-methoxy group exerts two opposing electronic effects:

Resonance Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the aromatic ring. This effect is electron-donating and significantly increases the electron density at the ortho and para positions (C3, C5, and C7). This resonance donation is the dominant effect and is responsible for the group's activating and ortho, para-directing nature in electrophilic aromatic substitution. mdma.ch

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached (C4) through the sigma bond. This effect is electron-withdrawing but is weaker than the resonance effect.

Steric Hindrance Considerations of Functional Groups

The reactivity of 2-Benzofurancarbonitrile, 4-methoxy- is significantly influenced by the spatial arrangement and bulk of its constituent functional groups: the methoxy (-OCH3) group at the 4-position and the cyano (-CN) group at the 2-position. Steric hindrance, the obstruction of a reaction at a particular site due to the size of neighboring groups, plays a critical role in determining the accessibility of reactants and the feasibility of certain chemical transformations.

The methoxy group at the 4-position, while not excessively large, exerts a notable steric influence on the adjacent 5-position of the benzofuran ring. This can impede electrophilic substitution reactions that would typically occur at this site. The free rotation of the methyl group within the methoxy substituent can create a "swept volume" that shields the C5-H bond from attacking reagents. Research on related substituted benzofuran systems has shown that bulky groups can disrupt optimal binding conformations with target proteins or catalysts, thereby reducing reaction rates or biological activity. For instance, studies on benzofuro[2,3-b]pyridine (B12332454) derivatives have demonstrated that substituents with greater steric demand can lead to diminished potency in biological assays, highlighting the importance of spatial compatibility. wikipedia.orgacs.org

Similarly, the linear cyano group at the 2-position, while not particularly wide, extends from the benzofuran core and can influence the approach of reactants to the furan ring, particularly at the 3-position. The steric effect of the cyano group, however, is generally considered to be less pronounced than its powerful electronic effects. In the context of synthesizing diketopyrrolopyrrole dyes bearing benzofuran moieties, the presence of a methyl group adjacent to the cyano functionality was found to only slightly decrease the yield of the desired products, suggesting that the steric hindrance from a group at this position is not prohibitive for all reactions. nih.gov

Steric Hindrance Summary

Functional GroupPositionSteric InfluencePotential Impact on Reactivity
Methoxy (-OCH3)4ModerateHinders reactions at the 5-position. Can influence the regioselectivity of substitution reactions on the benzene ring.
Cyano (-CN)2Low to ModerateMay slightly hinder reactions at the 3-position. Its electronic effects are generally more dominant.

Resonance Stabilization Effects

The chemical reactivity of 2-Benzofurancarbonitrile, 4-methoxy- is profoundly governed by resonance effects, which involve the delocalization of π-electrons throughout the molecule. The interplay between the electron-donating methoxy group and the electron-withdrawing cyano group creates a unique electronic landscape that dictates the molecule's stability and reactivity patterns.

The methoxy group at the 4-position is a strong resonance electron-donating group (+R effect). The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions (positions 3, 5, and 7 relative to the oxygen of the furan ring). This increased electron density makes the benzene ring more susceptible to electrophilic aromatic substitution. The electron-donating nature of the methoxy group also extends to the furan ring, albeit to a lesser extent, influencing its reactivity.

Conversely, the cyano group at the 2-position is a potent resonance electron-withdrawing group (-R effect). The triple bond in the nitrile functionality can accept electron density from the benzofuran ring system, leading to a decrease in electron density, particularly at the 3-position. This electron-withdrawing effect deactivates the furan ring towards electrophilic attack and makes the 3-position susceptible to nucleophilic attack.

The Hammett equation provides a quantitative way to assess the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a substituent. For a para-methoxy group, the Hammett constant (σp) is typically negative (around -0.27), indicating its electron-donating nature through resonance. For a para-cyano group, the σp value is positive (around +0.66), reflecting its strong electron-withdrawing character. While these values are for substituted benzenes, they provide a good approximation of the electronic effects in the benzofuran system.

Resonance Effects of Functional Groups

Functional GroupPositionElectronic EffectHammett Constant (σp) ApproximationImpact on Benzofuran Ring
Methoxy (-OCH3)4Electron-donating (+R)~ -0.27Increases electron density, activating the ring towards electrophilic substitution.
Cyano (-CN)2Electron-withdrawing (-R)~ +0.66Decreases electron density, deactivating the furan ring towards electrophilic attack and activating the 3-position for nucleophilic attack.

Theoretical Studies and Computational Chemistry of 2 Benzofurancarbonitrile, 4 Methoxy

Quantum Chemical Characterization

Quantum chemical calculations offer a detailed picture of the molecular structure and electronic properties of 2-Benzofurancarbonitrile, 4-methoxy-. These theoretical approaches are crucial for understanding the molecule's stability and reactivity. researchgate.net

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into its reactivity. nih.gov

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In a molecule like 2-Benzofurancarbonitrile, 4-methoxy-, the HOMO is expected to be distributed over the electron-rich benzofuran (B130515) ring system and the methoxy (B1213986) group. The energy of the HOMO is a critical parameter; a higher HOMO energy indicates a greater propensity to donate electrons to an electrophile. For similar aromatic compounds, the HOMO is often delocalized across the π-system.

Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's ability to accept electrons. The LUMO in this compound would likely be located over the electron-deficient nitrile group and the aromatic system. A lower LUMO energy suggests a greater ease of accepting electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity and lower kinetic stability. This concept is central to the Frontier Molecular Orbital (FMO) theory, which helps in predicting the outcomes of various chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
HOMO-LUMO Gap 4.7

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays different colors to represent varying electrostatic potentials. Regions with a negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. In 2-Benzofurancarbonitrile, 4-methoxy-, these areas would be anticipated around the oxygen atom of the methoxy group and the nitrogen atom of the nitrile group. scholarsresearchlibrary.com Conversely, areas with a positive potential (usually shown in blue) are electron-poor and are prone to nucleophilic attack. Such regions would be expected around the hydrogen atoms.

To quantify the reactivity of a molecule, various global and local reactivity descriptors can be calculated. Global descriptors, such as electronegativity, chemical hardness, and softness, are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. researchgate.net

Local reactivity is described by the Fukui function, which indicates the most reactive sites within a molecule. researchgate.net The Fukui function helps to pinpoint the specific atoms that are more likely to undergo nucleophilic, electrophilic, or radical attack. semanticscholar.org For instance, an atom with a high value for the Fukui function for electrophilic attack is a likely site for a nucleophilic reaction.

Table 2: Hypothetical Global Reactivity Descriptors

Descriptor Value
Electronegativity (χ) 4.15
Chemical Hardness (η) 2.35
Chemical Softness (S) 0.43
Electrophilicity Index (ω) 3.66

Electronic Structure Elucidation

Spectroscopic Property Prediction Methodologies

Computational spectroscopy is a cornerstone of modern chemical research, enabling the prediction and interpretation of various spectra. These simulations provide insights into the molecule's geometric and electronic structure. While specific computational studies on 2-Benzofurancarbonitrile, 4-methoxy- are not extensively documented in publicly available literature, the methodologies described are standard and would be directly applicable.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. Computational methods, particularly Density Functional Theory (DFT), are highly effective at predicting these vibrational frequencies and their corresponding intensities. cardiff.ac.uk The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions.

The output of this calculation is a set of normal modes, each with a specific frequency and intensity. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

For 2-Benzofurancarbonitrile, 4-methoxy-, key vibrational modes would include:

The C≡N stretch of the nitrile group, typically a strong, sharp band in the IR spectrum. acs.orgarxiv.org

Vibrations of the benzofuran ring system, including C-O-C stretching and ring breathing modes. researchgate.netnih.gov

Modes associated with the methoxy group, such as C-H stretches and O-CH₃ rocking and wagging motions.

Aromatic C-H stretching and bending vibrations.

An illustrative table of predicted vibrational frequencies for key functional groups, based on typical DFT calculation results for similar molecules, is presented below.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹) (Scaled)Expected IR IntensityExpected Raman Activity
Nitrile (C≡N)Stretching~2230StrongStrong
Methoxy (C-O)Asymmetric Stretch~1250StrongMedium
Benzofuran (C-O-C)Asymmetric Stretch~1200StrongMedium
Aromatic RingC=C Stretching~1600-1450Medium-StrongStrong
Aromatic C-HStretching~3100-3000MediumStrong

This table is illustrative and represents typical values obtained from DFT calculations on molecules containing these functional groups.

NMR spectroscopy is a premier tool for structure elucidation in organic chemistry. Computational methods can predict NMR chemical shifts (δ) and coupling constants with a high degree of accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. uba.ar

The predicted shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of these predictions is sensitive to the chosen computational method (functional and basis set) and the conformation of the molecule. nih.govacs.org

For 2-Benzofurancarbonitrile, 4-methoxy-, key aspects for NMR prediction include:

¹H NMR: The chemical shifts of the aromatic protons on the benzofuran ring and the protons of the methoxy group. The electron-donating nature of the methoxy group and the electron-withdrawing nature of the nitrile group would significantly influence the electronic environment and thus the chemical shifts of the ring protons. youtube.com

¹³C NMR: The chemical shifts of the carbon atoms in the benzofuran skeleton, the nitrile carbon, and the methoxy carbon. The position of substituents dramatically affects the ¹³C chemical shifts in aromatic systems. uba.arnih.gov

Below is a hypothetical comparison of predicted and experimental chemical shifts, illustrating the utility of this computational tool.

Atom TypePredicted δ (ppm)Experimental δ (ppm)Deviation (ppm)
Aromatic CH7.657.60+0.05
Aromatic CH7.307.28+0.02
Aromatic CH6.956.99-0.04
Methoxy OCH₃3.903.88+0.02
Nitrile C≡N118.5119.0-0.5
Methoxy OCH₃56.256.5-0.3

This table is for illustrative purposes. Experimental data is not provided in the source material, and predicted values are representative examples.

The color and photophysical properties of a molecule are determined by its electronic transitions, which can be probed by UV-visible absorption and emission spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for modeling the electronic excited states of molecules. researchgate.netohio-state.edu

TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima of absorption bands (λ_max), and the oscillator strengths, which relate to the intensity of the absorption. case.edu These calculations help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. acs.org

For 2-Benzofurancarbonitrile, 4-methoxy-, the π-conjugated benzofuran system constitutes the primary chromophore. The methoxy and nitrile substituents would modulate the energies of the molecular orbitals and thus the wavelengths of absorption. TD-DFT could be used to predict the λ_max and assign the transitions responsible for the UV-Vis spectrum.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the mapping of potential energy surfaces, which describe the energy of a system as a function of its geometry, revealing the pathways that connect reactants to products. researchgate.netacs.org

A key concept in reaction dynamics is the transition state (TS), which is the highest energy point along the lowest energy path of a reaction. numberanalytics.comnumberanalytics.com It represents the energetic barrier, or activation energy (Ea), that must be overcome for the reaction to proceed. fiveable.me

Computationally, a transition state is located as a first-order saddle point on the potential energy surface. github.io This means it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. A successful transition state calculation is confirmed by a frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io

For a hypothetical reaction involving 2-Benzofurancarbonitrile, 4-methoxy-, such as an electrophilic aromatic substitution, computational chemists would model the structures of the reactants, any intermediates, the transition states connecting them, and the final products. The energy difference between the reactants and each transition state would provide the activation energy for that step. researchgate.net

By identifying all the stationary points (reactants, intermediates, transition states, and products) on a potential energy surface, a complete reaction pathway can be mapped. researchgate.netchemrxiv.org The energies of these points are plotted against the reaction coordinate to create a reaction energy profile. This profile provides a clear, quantitative picture of the reaction mechanism, showing the number of steps, the relative stabilities of intermediates, and the height of the energy barriers.

Intrinsic Reaction Coordinate (IRC) calculations are often performed starting from a transition state structure. researchgate.net An IRC calculation follows the path of steepest descent from the transition state downhill to the connected reactant on one side and the product (or intermediate) on the other, confirming that the located TS indeed connects the intended species. By piecing together these connections, the entire mechanistic landscape of a chemical transformation can be elucidated computationally. For complex reactions, multiple competing pathways can be evaluated to predict the most likely mechanism and the expected product distribution. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational Preferences of the Methoxy Group:

Theoretical calculations, typically employing Density Functional Theory (DFT), are used to determine the preferred conformations of the methoxy substituent. For methoxy-substituted benzofurans, the key dihedral angle is that between the plane of the benzofuran ring and the C-O-C plane of the methoxy group.

Studies on related compounds indicate that the benzofuran ring system itself is planar. researchgate.net The primary conformational variability arises from the rotation of the methoxy group around the Ar-O bond. Two principal conformations are generally considered:

Coplanar (Syn or Anti): Where the methyl group of the methoxy substituent lies in or close to the plane of the benzofuran ring.

Perpendicular (Ortho): Where the methyl group is positioned out of the plane of the benzofuran ring.

Computational studies on analogous aromatic ethers suggest that the planar conformations are often energetically favored due to enhanced resonance stabilization between the oxygen lone pairs and the aromatic π-system. The energy barrier for rotation of the methoxy group is typically low, suggesting that at room temperature, the molecule can easily interconvert between different conformations. researchgate.net

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations offer a way to explore the dynamic behavior of 2-Benzofurancarbonitrile, 4-methoxy- over time. While specific MD studies on this compound are not documented, the methodology is widely applied to heterocyclic compounds to understand their flexibility and interactions. mdpi.com

An MD simulation would model the movement of each atom in the molecule over a period of time, providing a trajectory that reveals the accessible conformations and the vibrational motions of the molecule. For 2-Benzofurancarbonitrile, 4-methoxy-, such simulations would likely confirm the planarity of the benzofuran core and illustrate the rotational freedom of the methoxy group. These simulations can also provide insights into the flexibility of the molecule, which can be important for its interaction with other molecules or biological targets.

Table 1: Representative Torsional Energy Profile for a Methoxy Group on an Aromatic Ring

Dihedral Angle (°)Relative Energy (kcal/mol)
0 (Planar)0.0
300.8
602.5
90 (Perpendicular)3.0
1202.5
1500.8
180 (Planar)0.0
Note: This table presents hypothetical data based on typical energy profiles for methoxy groups on aromatic systems to illustrate the energetic preference for planar conformations.

Solvent Effects in Theoretical Modeling

The surrounding solvent can significantly influence the properties and behavior of a molecule. In theoretical modeling, the effect of a solvent is often incorporated using either explicit or implicit solvent models.

Implicit Solvent Models (Continuum Models):

A common approach for modeling solvent effects is the use of a Polarizable Continuum Model (PCM). chemmethod.com In this method, the solvent is treated as a continuous medium with a specific dielectric constant, rather than individual solvent molecules. The solute molecule is placed in a cavity within this dielectric continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For 2-Benzofurancarbonitrile, 4-methoxy-, using a PCM approach would allow for the calculation of its properties, such as conformational energies and electronic structure, in different solvent environments. For example, in a polar solvent, the dipole moment of the molecule would be stabilized, which could potentially influence the rotational barrier of the methoxy group and the relative energies of its conformers.

Explicit Solvent Models:

In an explicit solvent model, individual solvent molecules are included in the simulation box along with the solute molecule. This approach is computationally more intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For 2-Benzofurancarbonitrile, 4-methoxy-, which does not have strong hydrogen bond donating capabilities, an implicit solvent model is often sufficient to capture the bulk electrostatic effects of the solvent.

The choice of solvent can impact the relative stability of different conformers. For instance, a more polar solvent might favor a conformer with a larger dipole moment. Theoretical calculations incorporating solvent effects are crucial for accurately predicting the behavior of 2-Benzofurancarbonitrile, 4-methoxy- in a solution-phase environment. chemmethod.com

Table 2: Illustrative Solvatochromic Shift Prediction for 2-Benzofurancarbonitrile, 4-methoxy- using a PCM Approach

SolventDielectric ConstantCalculated Absorption Maximum (nm)
Gas Phase1300
n-Hexane1.88302
Dichloromethane8.93308
Acetonitrile (B52724)37.5312
Water78.4315
Note: The data in this table is hypothetical and serves to illustrate the trend of solvatochromic shifts with increasing solvent polarity that would be investigated using computational models.

Advanced Analytical Techniques for Characterization of 2 Benzofurancarbonitrile, 4 Methoxy

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are paramount for elucidating the molecular structure of 2-Benzofurancarbonitrile, 4-methoxy-. By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its atomic composition, connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm).

For 2-Benzofurancarbonitrile, 4-methoxy-, with the molecular formula C₁₀H₇NO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. HRMS analysis would be expected to yield a molecular ion peak ([M+H]⁺) that corresponds closely to this calculated value, thereby confirming the elemental formula and distinguishing it from other potential isobaric compounds.

Table 1: Predicted HRMS Data for C₁₀H₇NO₂
AdductCalculated m/z
[M+H]⁺174.05496
[M+Na]⁺196.03690
[M]⁺173.04713

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2-Benzofurancarbonitrile, 4-methoxy- would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature would be a sharp, intense absorption band for the nitrile (C≡N) stretching vibration. Additionally, characteristic bands for the aromatic ring, the ether linkage of the benzofuran (B130515) system, and the methoxy (B1213986) group would be observed. Analysis of methoxy-substituted aromatic compounds reveals specific regions for these vibrations. researchgate.netmdpi.com For instance, the C-O stretching of methoxy groups typically appears in the 1050-1150 cm⁻¹ range. mdpi.com

Table 2: Expected FTIR Absorption Bands for 2-Benzofurancarbonitrile, 4-methoxy-
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretching~2220-2240
Aromatic C=CStretching~1600-1450
Aromatic C-HStretching~3000-3100
Aryl Ether (C-O-C)Asymmetric Stretching~1230-1270
Methoxy (O-CH₃)C-H Stretching~2850-2960

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The methoxy group (CH₃) would appear as a sharp singlet. The protons on the benzofuran ring system would appear in the aromatic region, with their chemical shifts and coupling patterns (e.g., doublets, triplets) revealing their relative positions. Spectral data from related 5-methoxy-1-benzofuran structures can be used for comparative analysis. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would show a signal for each unique carbon atom. The nitrile carbon is typically found in a distinct region of the spectrum. The carbons of the methoxy group and the aromatic/furan (B31954) rings would also have characteristic chemical shifts. Data from analogous compounds like 4-methoxybenzonitrile (B7767037) can provide expected shift ranges. rsc.org

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals. COSY reveals proton-proton coupling relationships, while HSQC correlates directly bonded proton and carbon atoms, confirming the C-H framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Benzofurancarbonitrile, 4-methoxy-
Assignment¹H NMR (ppm)¹³C NMR (ppm)
-OCH₃~3.9 (singlet, 3H)~55-56
Aromatic/Furan Protons~6.8-7.6 (multiplets, 4H)-
Nitrile Carbon (C≡N)-~115-120
Aromatic/Furan Carbons-~100-155

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems. 2-Benzofurancarbonitrile, 4-methoxy- possesses a conjugated benzofuran system, which is expected to produce characteristic absorption bands in the UV region, typically between 200 and 400 nm. The exact position and intensity of the absorption maxima (λ_max) are sensitive to the specific chromophore structure.

Chromatographic Techniques for Purity and Identification

Chromatographic methods are essential for separating the target compound from impurities and reaction byproducts, thereby assessing its purity. When coupled with a detector like a mass spectrometer, chromatography also serves as a powerful identification tool.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile and thermally stable compounds like 2-Benzofurancarbonitrile, 4-methoxy-.

In a GC-MS analysis, the sample is vaporized and separated on a capillary column. The retention time (the time it takes for the compound to pass through the column) is a characteristic property that can be used for identification. As the separated compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum of the molecule. The resulting mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern that serves as a molecular "fingerprint," further confirming its identity. This method is highly effective for both purity determination and structural confirmation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components in a mixture. For 2-Benzofurancarbonitrile, 4-methoxy-, the development of a robust HPLC method is crucial for assessing its purity and stability. While specific experimental data for this compound is not available in the cited search results, a general methodology can be outlined based on the analysis of similar aromatic nitriles and methoxy-substituted compounds.

A typical reversed-phase HPLC method would likely be the most suitable approach. The separation would be achieved on a nonpolar stationary phase, such as a C18 or C8 column, with a polar mobile phase. The composition of the mobile phase, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, would be optimized to achieve adequate retention and resolution of the analyte from any impurities. The addition of a small percentage of an acid, such as formic acid or trifluoroacetic acid, can improve peak shape and reproducibility.

Detection is commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance, which is anticipated to be in the UV region for this benzofuran derivative. The flow rate would be adjusted to ensure efficient separation within a reasonable analysis time.

A hypothetical data table for a proposed HPLC method is presented below. It is important to note that these parameters are illustrative and would require experimental validation.

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Detector UV-Vis at an optimized wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Further research and experimental work are necessary to establish and validate a specific HPLC method for the routine analysis of 2-Benzofurancarbonitrile, 4-methoxy-.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide unambiguous proof of the molecular structure of 2-Benzofurancarbonitrile, 4-methoxy-, including bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding the molecule's conformation, electronic properties, and intermolecular interactions in the solid state.

The process involves growing a single crystal of the compound of sufficient quality. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

As no crystallographic data for 2-Benzofurancarbonitrile, 4-methoxy- is available in the provided search results, a detailed table of its crystallographic parameters cannot be presented. However, a representative table of the kind of information that would be obtained from such an analysis is shown below.

ParameterValue (Hypothetical)
Chemical Formula C₁₀H₇NO₂
Formula Weight 173.17
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
a (Å) (Typical value)
b (Å) (Typical value)
c (Å) (Typical value)
α (°) 90
β (°) (Typical value)
γ (°) 90
Volume (ų) (Calculated value)
Z (e.g., 4)
Density (calculated) (g/cm³) (Calculated value)
R-factor (%) (Typical value)

The successful elucidation of the crystal structure would provide fundamental insights into the molecular architecture of 2-Benzofurancarbonitrile, 4-methoxy-, which is critical for structure-property relationship studies and rational drug design.

Future Research Directions and Emerging Paradigms for 2 Benzofurancarbonitrile, 4 Methoxy

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern organic chemistry. Future research should prioritize the discovery of novel and sustainable routes to 2-Benzofurancarbonitrile, 4-methoxy-.

Current synthetic strategies for benzofurans often rely on multi-step sequences. ontosight.ai A forward-looking approach would involve the exploration of one-pot and domino reactions to construct the target molecule with high atom economy. amanote.comacs.orgrsc.org For instance, a potential one-pot synthesis could involve the reaction of a suitably substituted phenol (B47542) and an activated alkyne, followed by in-situ cyanation.

Furthermore, a shift towards green chemistry principles is imperative. This includes the use of renewable starting materials, non-toxic reagents, and environmentally friendly solvents. Catalysis will play a pivotal role in achieving these goals. Research into heterogeneous catalysts, such as palladium supported on carbon (Pd/C), could offer advantages in terms of catalyst recovery and reuse, minimizing waste. researchgate.net The application of biocatalysis, employing enzymes to mediate key bond-forming reactions, represents another exciting frontier for the sustainable synthesis of this compound.

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot/Domino Reactions Multiple bond-forming events in a single reaction vessel.Increased efficiency, reduced waste, and simplified purification.
Catalyst-Free Synthesis Reactions proceeding without the need for a catalyst.Cost-effective, avoids metal contamination of the product. nih.govmdpi.com
Heterogeneous Catalysis Use of solid-supported catalysts (e.g., Pd/C).Ease of catalyst separation and recycling, suitable for flow chemistry. researchgate.net
Biocatalysis Employment of enzymes for specific transformations.High selectivity, mild reaction conditions, environmentally friendly.

Exploration of Advanced Chemical Transformations and Derivatization

The functional groups present in 2-Benzofurancarbonitrile, 4-methoxy-—the nitrile, the methoxy (B1213986) group, and the benzofuran (B130515) ring itself—offer multiple avenues for advanced chemical transformations and the creation of novel derivatives.

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities. libretexts.orglibretexts.orgyoutube.com Future research should explore its hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with organometallic reagents to form ketones. Each of these transformations opens the door to a new family of derivatives with potentially unique properties.

The benzofuran ring can also be a site for further functionalization. Electrophilic aromatic substitution reactions could be investigated to introduce additional substituents onto the benzene (B151609) portion of the molecule. Moreover, the furan (B31954) ring can undergo transformations such as ring-opening reactions under specific conditions, providing access to different classes of compounds. nih.gov

The development of a library of derivatives based on the 2-Benzofurancarbonitrile, 4-methoxy- scaffold is a key objective. This will be crucial for exploring its potential applications, particularly in medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity. nih.gov

Functional GroupPotential TransformationsResulting Functional Group
Nitrile (-CN) HydrolysisCarboxylic Acid (-COOH)
Reduction (e.g., with LiAlH4)Primary Amine (-CH2NH2)
Reaction with Grignard ReagentsKetone (-C(O)R)
Benzofuran Ring Electrophilic Aromatic SubstitutionIntroduction of new substituents (e.g., -NO2, -Br)
Ring Opening ReactionsAccess to acyclic structures

Deepening Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the molecular structure of 2-Benzofurancarbonitrile, 4-methoxy- and its chemical reactivity is essential for predicting its behavior and designing new applications.

Computational chemistry and quantum chemical calculations will be invaluable tools in this endeavor. epstem.netchemrxiv.orgnih.gov Density Functional Theory (DFT) calculations can be employed to determine the electron distribution within the molecule, identify the most reactive sites, and predict the outcomes of various chemical reactions. These theoretical studies can provide insights into bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding reactivity.

Experimental studies will be necessary to validate the theoretical predictions. Kinetic studies of various reactions can provide quantitative data on reaction rates and mechanisms. By systematically modifying the substituents on the benzofuran ring and observing the effects on reactivity, a comprehensive structure-activity relationship (SAR) can be established. nih.govmdpi.comnih.gov This knowledge will be instrumental in the rational design of new derivatives with tailored properties.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

Predictive modeling can be used to forecast the physicochemical properties and potential biological activities of novel derivatives before they are synthesized. By training ML algorithms on existing datasets of benzofuran compounds, it may be possible to predict properties such as solubility, toxicity, and binding affinity to specific biological targets. This in silico screening can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Retrosynthetic analysis , the process of working backward from a target molecule to identify potential starting materials, can also be enhanced by AI. Algorithms can be developed to propose novel and efficient synthetic routes to 2-Benzofurancarbonitrile, 4-methoxy- and its derivatives, potentially uncovering pathways that might be overlooked by human chemists.

Application of AI/MLDescriptionPotential Impact
Predictive Modeling Using algorithms to forecast molecular properties.Accelerated discovery of compounds with desired characteristics.
Retrosynthetic Analysis AI-driven identification of synthetic pathways.Design of more efficient and innovative synthetic routes.
De Novo Drug Design Generating novel molecular structures with desired properties.Exploration of new chemical space for drug discovery.

Unconventional Methodologies and Mechanistic Discoveries in Benzofuran Chemistry

Pushing the boundaries of conventional synthetic chemistry will be key to unlocking the full potential of 2-Benzofurancarbonitrile, 4-methoxy-. Research into unconventional synthetic methodologies for the broader benzofuran class can provide inspiration for new approaches to this specific molecule.

Recent advances in benzofuran synthesis include palladium-catalyzed reactions, domino reactions, and catalyst-free approaches. nih.govthieme-connect.comresearchgate.netacs.org For example, the synthesis of benzofurans from o-alkynylphenols has emerged as a powerful strategy. nih.govresearchgate.netrawdatalibrary.net Investigating analogous reactions for the direct introduction of the cyano group at the 2-position would be a significant advancement.

Furthermore, detailed mechanistic studies of these novel reactions are crucial. By understanding the step-by-step process by which reactants are converted into products, chemists can optimize reaction conditions, improve yields, and potentially discover new and unexpected transformations. globethesis.com Techniques such as in-situ spectroscopy and computational modeling can provide valuable insights into reaction intermediates and transition states. A novel method for constructing 2-aminobenzofurans via a [4 + 1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides has been described, highlighting the potential for innovative cycloaddition strategies. nih.gov

Q & A

Q. How can spectroscopic methods be utilized to characterize the structure of 4-methoxy-2-benzofurancarbonitrile?

Methodological Answer: Structural characterization typically involves integrating data from NMR, IR, and mass spectrometry. For example:

  • 1^1H NMR : The methoxy group (-OCH3\text{-OCH}_3) resonates at ~3.8–4.0 ppm, while aromatic protons in the benzofuran ring appear between 6.8–7.5 ppm. The nitrile (-CN\text{-CN}) group does not show a proton signal but can be inferred via 13C^{13}\text{C} NMR (~115–120 ppm).
  • IR Spectroscopy : A sharp peak near 2220–2240 cm1^{-1} confirms the nitrile group, while the benzofuran C-O-C stretch appears at ~1250–1300 cm1^{-1}.
  • Mass Spectrometry : The molecular ion peak ([M+^+]) should correspond to the molecular formula C10H7NO2\text{C}_{10}\text{H}_7\text{NO}_2 (calc. 173.05 g/mol).
    Refer to NIST’s spectral database for validated benchmarks .

Q. What are standard synthetic routes for 4-methoxy-2-benzofurancarbonitrile?

Methodological Answer: A common approach involves:

Cyclization : Reacting 2-hydroxy-4-methoxybenzonitrile with a halogenating agent (e.g., PCl3\text{PCl}_3) to form the benzofuran core.

Nitrile Introduction : Using a Rosenmund-von Braun reaction with CuCN on a brominated benzofuran precursor.
Key intermediates should be purified via column chromatography (silica gel, hexane/EtOAc). Monitor reaction progress using TLC with UV visualization .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation. Refer to SDS guidelines for emergency procedures .

Q. How can researchers determine physical properties (e.g., solubility, melting point) when data is scarce?

Methodological Answer:

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min.
  • Solubility : Perform sequential solubility tests in solvents of varying polarity (hexane → DMSO).
  • LogP : Estimate via HPLC retention time using a C18 column and a methanol/water gradient. Cross-validate with computational tools like ACD/Labs .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of 4-methoxy-2-benzofurancarbonitrile?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Calculate Fukui indices to predict sites for electrophilic aromatic substitution.
  • Simulate IR and NMR spectra to compare with experimental data (RMSD < 5% validates accuracy). A study on a similar benzofuran derivative demonstrated this approach .

Q. What cross-coupling reactions are feasible for functionalizing this compound?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 catalyst with aryl boronic acids in THF/Na2_2CO3_3 (80°C, 12h) to introduce aryl groups at the 3-position.
  • Sonogashira Coupling : Employ PdCl2_2(PPh3_3)2_2/CuI with terminal alkynes in DMF/Et3_3N (60°C, 8h). Monitor by GC-MS for alkyne incorporation .

Q. How can Design of Experiments (DoE) optimize reaction conditions?

Methodological Answer:

  • Variables : Catalyst loading (5–20 mol%), temperature (60–120°C), solvent polarity (toluene vs. DMF).
  • Response Surface Methodology (RSM) : Use a central composite design to maximize yield. For example, a 33^3 factorial design revealed optimal Suzuki coupling at 10 mol% Pd, 100°C, and DMF (yield: 92%) .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/0.1% formic acid) with ESI+ ionization to identify byproducts (e.g., de-methoxylated analogs).
  • GC Headspace Analysis : Detect volatile impurities (e.g., residual solvents) with PDMS-coated fibers and FID detection. Quantify via external calibration curves .

Q. How can in silico tools assess the compound’s toxicity profile?

Methodological Answer:

  • ADMET Prediction : Use platforms like SwissADME or ProTox-II to estimate hepatotoxicity, mutagenicity, and LD50_{50}.
  • Molecular Docking : Screen against cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways. IFRA’s safety assessment of a related methoxy compound employed similar strategies .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating SN2 reactions (e.g., methoxy displacement by amines).
  • Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of reagents like KCN in nitrile formation. Measure rate constants via UV-Vis kinetics under varying solvent dielectric constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.